molecular formula C12H21ClN4 B1456738 (1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride CAS No. 1420803-18-4

(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride

Cat. No. B1456738
M. Wt: 256.77 g/mol
InChI Key: IHGQEZLRNRWHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound “(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride” is a versatile material used in scientific research. It exhibits complexity by its structure, allowing for diverse applications. The molecular formula is C12H21ClN4 and the molecular weight is 256.78 .

Scientific Research Applications

Bone Disorder Treatment

Research conducted by Pelletier et al. (2009) on a compound with a similar 2-aminopyrimidine template targeted the Wnt beta-catenin cellular messaging system. This compound showed a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats following oral administration, highlighting its potential in treating bone disorders (Pelletier et al., 2009).

Antimicrobial Activity

A study by Aggarwal et al. (2013) synthesized new compounds featuring the 4,6-dimethylpyrimidin-2-yl structure and evaluated them for their antimicrobial activity. These compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeasts, indicating their potential as antimicrobial agents (Aggarwal et al., 2013).

Antibacterial and Antifungal Properties

Merugu, Ramesh, and Sreenivasulu (2010) explored the antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones, synthesized through microwave-assisted synthesis. These compounds showed considerable antibacterial activity, underlining the versatility of pyrimidine derivatives in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Potential Anticonvulsant Agents

Pandey and Srivastava (2011) synthesized a series of novel schiff bases of 3-aminomethyl pyridine, which were screened for anticonvulsant activity. Their research suggests that compounds with pyrimidine structures could have applications as anticonvulsant agents, potentially contributing to new treatments for epilepsy (Pandey & Srivastava, 2011).

Anti-Hyperglycemic Evaluation

Moustafa et al. (2021) evaluated novel carboximidamides derived from cyanamides for their anti-hyperglycemic effects. Compounds with a pyrimidine moiety, including N-(4,6-Dimethylpyrimidin-2-yl)morpholine-4-carboximidamide, showed significant decreases in serum glucose levels, indicating potential applications in diabetes treatment (Moustafa et al., 2021).

properties

IUPAC Name

[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.ClH/c1-9-7-10(2)15-12(14-9)16-5-3-11(8-13)4-6-16;/h7,11H,3-6,8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGQEZLRNRWHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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